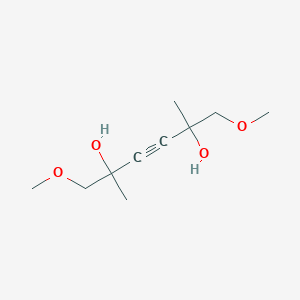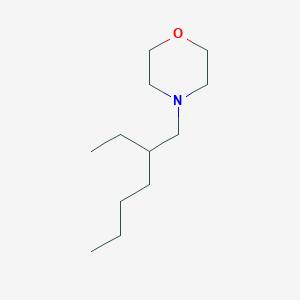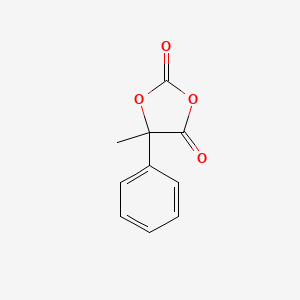
5-Methyl-5-phenyl-1,3-dioxolane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-5-phenyl-1,3-dioxolane-2,4-dione is a heterocyclic compound featuring a dioxolane ring with methyl and phenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Methyl-5-phenyl-1,3-dioxolane-2,4-dione can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in toluene with a Dean-Stark apparatus to continuously remove water, thus driving the reaction to completion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-5-phenyl-1,3-dioxolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in dichloromethane.
Reduction: Lithium aluminium hydride in dry ether or sodium borohydride in methanol.
Substitution: Organolithium reagents in anhydrous conditions or Grignard reagents in ether.
Major Products:
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The major products are typically alcohols.
Substitution: The major products depend on the nucleophile used but can include various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methyl-5-phenyl-1,3-dioxolane-2,4-dione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Methyl-5-phenyl-1,3-dioxolane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions and reagents used. Its effects are mediated through the formation of stable intermediates and transition states that facilitate the desired chemical transformations .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxolane: A simpler analog without the methyl and phenyl substituents.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
2-Methylene-4-phenyl-1,3-dioxolane: A structurally related compound with a methylene group at the 2-position.
Uniqueness: The presence of both methyl and phenyl groups enhances its stability and makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
49598-96-1 |
|---|---|
Molekularformel |
C10H8O4 |
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
5-methyl-5-phenyl-1,3-dioxolane-2,4-dione |
InChI |
InChI=1S/C10H8O4/c1-10(7-5-3-2-4-6-7)8(11)13-9(12)14-10/h2-6H,1H3 |
InChI-Schlüssel |
MXAQEGCWMGRDTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)OC(=O)O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


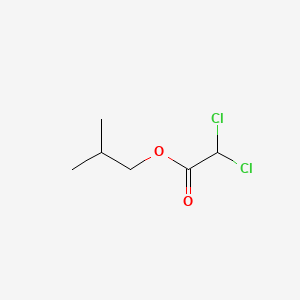
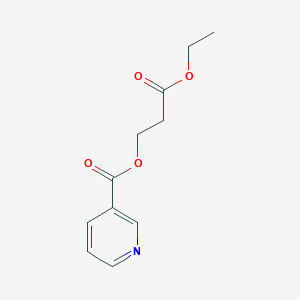
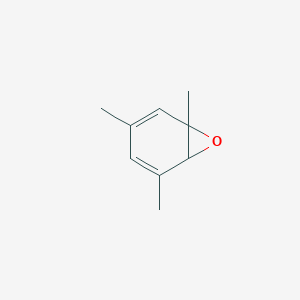
![(9-Methyl-1,4-dioxaspiro[4.4]nonan-9-yl)methanol](/img/structure/B14666334.png)
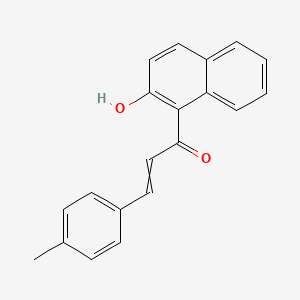
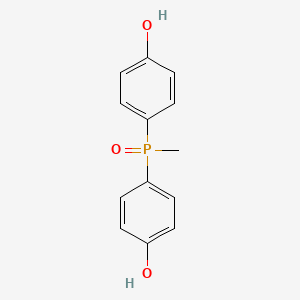
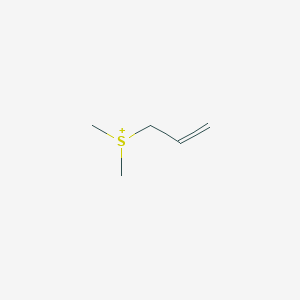

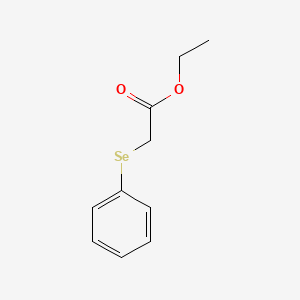

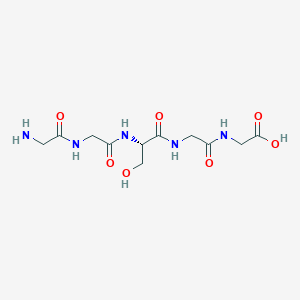
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one)](/img/structure/B14666393.png)
